5-(Piperazin-1-yl)pyridine-2-carboxylic acid
CAS No.:
Cat. No.: VC13528723
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13N3O2 |
|---|---|
| Molecular Weight | 207.23 g/mol |
| IUPAC Name | 5-piperazin-1-ylpyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C10H13N3O2/c14-10(15)9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15) |
| Standard InChI Key | YFPLXHLTJPHTQW-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=CN=C(C=C2)C(=O)O |
| Canonical SMILES | C1CN(CCN1)C2=CN=C(C=C2)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 5-piperazin-1-ylpyridine-2-carboxylic acid, reflects its dual functional groups: a piperazine ring (a six-membered heterocycle with two nitrogen atoms) attached to the pyridine core and a carboxylic acid group at the ortho position. The SMILES notation confirms this arrangement. The piperazine moiety introduces basicity and hydrogen-bonding capacity, while the carboxylic acid enhances solubility in polar solvents.
Physicochemical Data
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 207.23 g/mol |
| Canonical SMILES | C1CN(CCN1)C2=CN=C(C=C2)C(=O)O |
| InChIKey | YFPLXHLTJPHTQW-UHFFFAOYSA-N |
| CAS Number | 1551869-99-8 |
The tert-butyl ester derivative (CAS No. 2368871-20-7) exhibits a larger molecular weight (263.34 g/mol) and altered solubility due to the ester group.
Synthesis and Manufacturing
General Synthetic Strategies
While no direct synthesis protocol for 5-(piperazin-1-yl)pyridine-2-carboxylic acid is documented in the provided sources, analogous compounds offer insights. For example, the synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxylic acid ethyl ester involves a multi-step process:
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Condensation: 2-Hydroxy-5-(piperazin-1-yl)benzaldehyde reacts with glyoxal under titanium tetrachloride (TiCl) catalysis to form an α,β-unsaturated aldehyde intermediate .
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Oxidation: The aldehyde is oxidized to a carboxylic acid using sodium hydroxide and copper sulfate .
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Cyclization and Esterification: Treatment with ethanol and potassium carbonate yields the ester derivative .
Adapting this methodology, 5-(piperazin-1-yl)pyridine-2-carboxylic acid could be synthesized via:
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Nucleophilic Aromatic Substitution: Introducing piperazine to a halogenated pyridine precursor.
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Hydrolysis: Converting ester or nitrile intermediates to the carboxylic acid .
Challenges in Synthesis
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Regioselectivity: Ensuring piperazine attaches exclusively at the 5-position of pyridine.
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Purification: Removing byproducts like unreacted piperazine or positional isomers.
Comparative Analysis with Related Compounds
| Parameter | 5-(Piperazin-1-yl)pyridine-2-carboxylic Acid | 5-Piperazin-1-yl-pyridine-2-carboxylic Acid tert-Butyl Ester |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 207.23 g/mol | 263.34 g/mol |
| Solubility | Higher in polar solvents | Enhanced lipophilicity due to tert-butyl group |
| Synthetic Utility | Direct precursor for salts | Intermediate for amide coupling reactions |
Future Research Directions
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